1,3,3-Triphenyl-2-(piperidin-1-yl)prop-2-en-1-one
Description
1,3,3-Triphenyl-2-(piperidin-1-yl)prop-2-en-1-one is an enaminone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features three phenyl groups (at positions 1, 3, and 3) and a piperidin-1-yl substituent at position 2.
Properties
CAS No. |
13118-13-3 |
|---|---|
Molecular Formula |
C26H25NO |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
1,3,3-triphenyl-2-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C26H25NO/c28-26(23-17-9-3-10-18-23)25(27-19-11-4-12-20-27)24(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-3,5-10,13-18H,4,11-12,19-20H2 |
InChI Key |
OCNWMVRYVDJNDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Triphenyl-2-(piperidin-1-yl)prop-2-en-1-one can be achieved through a one-pot, three-component reaction. This method involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation. The reaction is solvent-free and catalyst-free, making it an environmentally friendly approach. The reaction conditions typically involve heating the reactants under microwave irradiation for a short period, resulting in high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of microwave irradiation can be replaced with conventional heating methods, and the reaction can be carried out in large reactors. The solvent-free and catalyst-free nature of the reaction makes it cost-effective and reduces the environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Triphenyl-2-(piperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the piperidine ring.
Scientific Research Applications
1,3,3-Triphenyl-2-(piperidin-1-yl)prop-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and the development of new chemical entities.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1,3,3-Triphenyl-2-(piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1,3,3-Triphenyl-2-(piperidin-1-yl)prop-2-en-1-one and related enaminones/chalcones:
*Calculated using average atomic masses.
Structural Analysis
- This may influence binding specificity in biological targets.
- Piperidine Position : Unlike compounds with piperidinyl groups at position 4 (e.g., ), the 2-piperidinyl substituent in the target compound could alter electronic distribution and hydrogen-bonding capacity .
Physicochemical Properties
- Solubility and Stability: notes that enaminone derivatives are often yellow oils with moderate purity (90–95%), while ’s 3-phenyl-1,3-di(piperidin-1-yl)propan-1-one has high stability due to symmetrical substitution .
- Crystallography: The E-configuration of enaminones (confirmed via X-ray in ) ensures planarity, critical for intermolecular interactions in solid-state applications .
Biological Activity
1,3,3-Triphenyl-2-(piperidin-1-yl)prop-2-en-1-one, also known by its CAS number 13118-13-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula for this compound is C26H25NO, with a molecular weight of approximately 367.48 g/mol. Key physical properties include:
- Density : 1.126 g/cm³
- Boiling Point : 526°C at 760 mmHg
- Flash Point : 199.4°C
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties which can protect cells from oxidative stress.
- Cytotoxicity : Studies suggest that it may induce cell death in certain cancer cell lines through mechanisms such as apoptosis and ferroptosis, which is characterized by lipid peroxidation and iron dependency.
- Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes involved in cancer progression and other diseases.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibits significant cytotoxic effects. The compound was tested against colorectal carcinoma (HCT116) and epidermoid carcinoma (HEP2) cells. The results indicated an IC50 value in the low micromolar range, suggesting potent anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 5.4 |
| HEP2 | 4.8 |
Mechanistic Studies
Further mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway. Western blot analysis showed increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), indicating a shift towards apoptosis in treated cells.
Ferroptosis Induction
Recent investigations highlighted the role of this compound in inducing ferroptosis in cancer cells. Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation. The compound was found to inhibit glutathione peroxidase 4 (GPX4), an enzyme crucial for preventing lipid peroxidation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Mechanism of Action | IC50 (µM) |
|---|---|---|
| 1-(4-Amino-3-(4-(phenoxy)-phenyl)-pyrazolo[3,4-d]pyrimidin) | Enzyme Inhibition | 6.0 |
| 3-(Triazol-1-yl)piperidinylprop-2-en-1-one | Receptor Binding | 7.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
